molecular formula C17H25NO4 B1608356 Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate CAS No. 63876-32-4

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate

Cat. No.: B1608356
CAS No.: 63876-32-4
M. Wt: 307.4 g/mol
InChI Key: MLUXZXWFKYDTTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate is an organic compound with the molecular formula C₁₇H₂₅NO₄ It is a derivative of butanoic acid and features a benzyl group, an ethoxycarbonyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl 4-bromobutanoate and N-benzylglycine ethyl ester.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The ethyl 4-bromobutanoate is reacted with N-benzylglycine ethyl ester under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate exerts its effects depends on its application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate can be compared with similar compounds such as:

    Ethyl 4-(benzylamino)butanoate: Lacks the ethoxycarbonyl group, which may affect its reactivity and biological activity.

    Ethyl 4-(phenylamino)butanoate: Contains a phenyl group instead of a benzyl group, leading to different steric and electronic properties.

    Ethyl 4-(methyl(2-ethoxy-2-oxoethyl)amino)butanoate: Has a methyl group instead of a benzyl group, which can influence its chemical behavior and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-3-21-16(19)11-8-12-18(14-17(20)22-4-2)13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUXZXWFKYDTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(CC1=CC=CC=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50980661
Record name Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63876-32-4
Record name Ethyl 4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63876-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063876324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50980661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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